molecular formula C11H24O4Si B1316319 (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate CAS No. 307532-01-0

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Cat. No.: B1316319
CAS No.: 307532-01-0
M. Wt: 248.39 g/mol
InChI Key: DCLHQXCUVDZBNE-VIFPVBQESA-N
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Description

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules where the protection of hydroxyl groups is necessary. The TBDMS group is known for its stability and ease of removal under mild conditions, making it a popular choice in synthetic chemistry.

Mechanism of Action

Target of Action

It’s worth noting that the compound contains atert-butyldimethylsilyl (TBDMS) ether group , which is commonly used in organic synthesis as a protecting group for alcohols .

Mode of Action

The TBDMS group in the compound serves to protect the alcohol from reacting under conditions that would normally affect it . The protection is achieved by the formation of a silyl ether when the alcohol reacts with the silyl chloride in the presence of a base . The silyl ether can then be selectively removed under mild conditions .

Biochemical Pathways

The use of tbdms ethers in organic synthesis can influence a variety of biochemical pathways depending on the specific context and the alcohol being protected .

Pharmacokinetics

The presence of the tbdms group could potentially affect the compound’s bioavailability by altering its polarity and solubility .

Result of Action

The primary result of the action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” is the protection of an alcohol group, preventing it from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH of the environment . It is stable under basic and neutral conditions, but can be removed under acidic conditions . Additionally, the temperature and the presence of certain reagents can also influence the stability of the TBDMS group .

Biochemical Analysis

Biochemical Properties

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound can act as both an aldol donor and acceptor, making it versatile in stereocontrolled production processes . Additionally, it is used in the synthesis of natural products like ambruticin and salinosporamide A, highlighting its importance in biochemical synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways by interacting with specific enzymes and proteins involved in signal transduction. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. At very high doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldolases and dehydrogenases, which play crucial roles in metabolic processes. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of specific metabolites. This can have downstream effects on various biochemical pathways and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding its subcellular distribution is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group of (S)-Methyl 2-hydroxybutanoate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

  • Dissolve (S)-Methyl 2-hydroxybutanoate in DMF.
  • Add imidazole or pyridine as a base.
  • Slowly add TBDMS-Cl to the reaction mixture.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by standard workup procedures, such as extraction and chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been shown to be particularly effective for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used in various scientific research applications, including:

    Chemistry: As a protecting group in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions where protection of hydroxyl groups is necessary.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldiphenylsilyl (TBDPS) ethers: Similar to TBDMS ethers but with increased stability towards acidic conditions.

    Trimethylsilyl (TMS) ethers: Less stable than TBDMS ethers and more susceptible to hydrolysis.

    Triisopropylsilyl (TIPS) ethers: More stable than TMS ethers but less stable than TBDMS ethers.

Uniqueness

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to the combination of its chiral center and the TBDMS protecting group. This combination allows for the selective protection and deprotection of hydroxyl groups in complex synthetic sequences, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

methyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHQXCUVDZBNE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584598
Record name Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307532-01-0
Record name Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate
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